Certified Purity for Method Validation
To ensure accurate quantification of this impurity in drug substances, procurement of a highly pure reference standard is essential. Commercial suppliers of the (3R,5S)-Atorvastatin sodium salt provide analytical data confirming a high degree of chemical purity, which is directly compared to less-defined or unpurified in-house isolates . This certified purity provides the quantitative basis for reliable method validation, which cannot be achieved with a crude sample of the same epimer.
| Evidence Dimension | Analytical Purity (HPLC) |
|---|---|
| Target Compound Data | Greater than 98% |
| Comparator Or Baseline | In-house isolated impurity (purity unspecified, often lower) |
| Quantified Difference | Purity guaranteed at ≥98%, enabling its use as a quantitative standard. |
| Conditions | As per supplier's Certificate of Analysis; HPLC method. |
Why This Matters
The high, certified purity of the purchased standard directly translates to lower uncertainty in analytical measurements, which is a non-negotiable requirement for regulatory submissions.
